molecular formula C14H14FN5O2 B6085197 8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B6085197
M. Wt: 303.29 g/mol
InChI Key: CSMNTDFTLDGXIC-UHFFFAOYSA-N
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Description

8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound, and features a fluorobenzyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 4-fluorobenzylamine with 1,3-dimethylxanthine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced reactors can further enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction

Properties

IUPAC Name

8-[(4-fluorophenyl)methylamino]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2/c1-19-11-10(12(21)20(2)14(19)22)17-13(18-11)16-7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMNTDFTLDGXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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